(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE is a complex organic compound that features a pyridine ring and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE typically involves the condensation of an amino group with a pyridine-3-carbaldehyde derivative in the presence of a benzenesulfonate group. One common method involves the use of microwave-assisted synthesis, which enhances the reaction rate and yields . The reaction is carried out in a green reaction medium such as polyethylene glycol-400, with acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient reaction rates. The use of non-toxic, biodegradable solvents like polyethylene glycol-400 is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of dyes, polymers, and other materials due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE involves its interaction with specific molecular targets. For instance, it can inhibit microbial growth by interfering with essential enzymes or cellular processes . The compound may also induce oxidative stress in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c13-12(10-5-4-8-14-9-10)15-18-19(16,17)11-6-2-1-3-7-11/h1-9H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFWVSIECDJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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